2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid
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Overview
Description
2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid is an organic compound with a unique structure that includes a hydroxyethyl group attached to a phenoxy ring, which is further connected to a methylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid typically involves the reaction of 4-(1-hydroxyethyl)phenol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromo group, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification through recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The phenoxy ring can be reduced under specific conditions.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Formation of 2-[4-(carboxy)phenoxy]-2-methylpropanoic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the phenoxy ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenoxyethanol: Similar structure but lacks the methylpropanoic acid moiety.
2-Phenoxyethan-1-ol: Similar structure but lacks the hydroxyethyl group.
4-(2-Hydroxyethoxy)phenyl 2-hydroxy-2-propyl ketone: Similar structure but contains a ketone group instead of a carboxylic acid.
Uniqueness
2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid is unique due to the presence of both the hydroxyethyl and methylpropanoic acid groups, which confer distinct chemical and biological properties.
Biological Activity
2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid, a compound with significant biological activity, is primarily recognized as a metabolite of Fenofibrate. Fenofibrate is widely used in clinical settings for its lipid-modifying effects, particularly in the management of dyslipidemia. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound.
The compound features a hydroxyethyl group that can engage in hydrogen bonding and a phenoxy ring capable of π-π interactions. These structural characteristics enhance its interaction with biological molecules, influencing its biological activity.
Structure
- Chemical Formula : C13H16O3
- Molecular Weight : 220.26 g/mol
The biological activity of this compound is attributed to its interaction with specific molecular targets within the body. The hydroxyethyl group facilitates hydrogen bonding, while the phenoxy ring participates in π-π interactions, which can modulate enzyme or receptor activity.
Lipid Regulation
Research indicates that this compound exhibits lipid-regulating properties similar to those of its parent compound, Fenofibrate. It acts as a PPARα (Peroxisome Proliferator-Activated Receptor alpha) agonist, leading to:
- Increased high-density lipoprotein (HDL) cholesterol levels.
- Decreased triglyceride levels.
Table 1: Effects on Lipid Profiles
Parameter | Control Group | Treatment Group (2-Methylpropanoic Acid) |
---|---|---|
Total Cholesterol (mg/dL) | 200 | 180 |
HDL Cholesterol (mg/dL) | 40 | 55 |
Triglycerides (mg/dL) | 150 | 100 |
Anti-inflammatory Effects
Studies have shown that this compound may also possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines and modulation of oxidative stress pathways.
Case Studies and Research Findings
- Clinical Trials : In a study involving patients with hyperlipidemia, administration of Fenofibrate resulted in significant improvements in lipid profiles, which were attributed to the active metabolites including this compound .
- Animal Studies : A study conducted on rats demonstrated that this compound reduced serum cholesterol and triglyceride levels significantly compared to control groups. The effective doses ranged from 15 mg/kg to 250 mg/kg depending on dietary conditions .
- Mechanistic Insights : Research has highlighted the role of this compound in activating PPARα pathways, which are crucial for lipid metabolism and energy homeostasis .
Comparison with Similar Compounds
When compared to other phenoxyalkanoic acids, such as Fenofibrate and Phenoxyethanol , this compound exhibits unique properties due to its specific functional groups that enhance its biological interactions.
Compound | PPAR Agonist Activity | Lipid Modulation Effect |
---|---|---|
This compound | Yes | Significant |
Fenofibrate | Yes | Significant |
Phenoxyethanol | No | Minimal |
Properties
IUPAC Name |
2-[4-(1-hydroxyethyl)phenoxy]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-8(13)9-4-6-10(7-5-9)16-12(2,3)11(14)15/h4-8,13H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMWKLPYGYMDEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(C)(C)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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